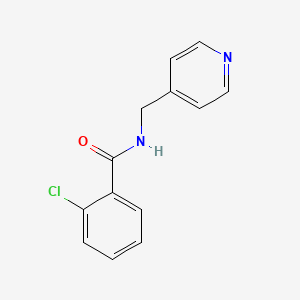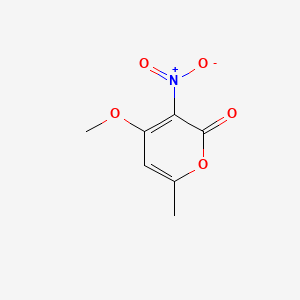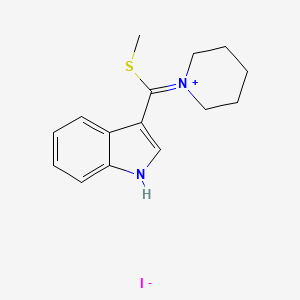
2-Ethenylbut-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenylbut-3-en-1-ol is an organic compound with the molecular formula C6H10O It is a type of alcohol characterized by the presence of both an ethenyl group and a butenyl group attached to a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethenylbut-3-en-1-ol can be synthesized through several methods. One common approach involves the dehydration of alcohols to form alkenes. For instance, the dehydration of but-3-en-1-ol can be achieved using acid catalysts such as concentrated sulfuric acid or phosphoric acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of isobutene with formaldehyde, followed by isomerization of the resulting product . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethenylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aldehydes or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert it into different alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrogen halides (HX) are used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Various alcohols and alkanes.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
2-Ethenylbut-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethenylbut-3-en-1-ol involves its interaction with various molecular targets. For example, in oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of aldehydes or ketones . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparación Con Compuestos Similares
3-Methylbut-3-en-1-ol (Isoprenol): Similar in structure but with a methyl group instead of an ethenyl group.
3-Methylbut-2-en-1-ol (Prenol): Another similar compound with a different position of the double bond.
Uniqueness: 2-Ethenylbut-3-en-1-ol is unique due to its specific combination of ethenyl and butenyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
IUPAC Name |
2-ethenylbut-3-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3-4,6-7H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYPBIRCWAPCOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541992 |
Source


|
| Record name | 2-Ethenylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54962-87-7 |
Source


|
| Record name | 2-Ethenylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)
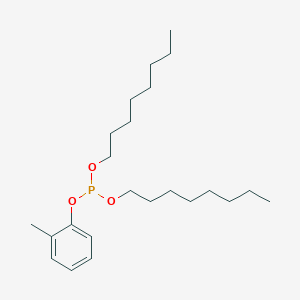
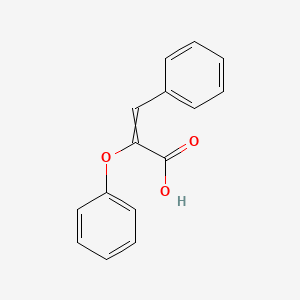
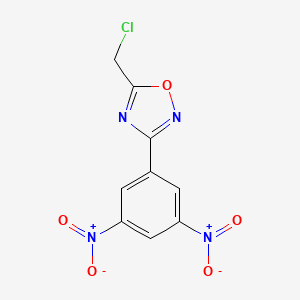
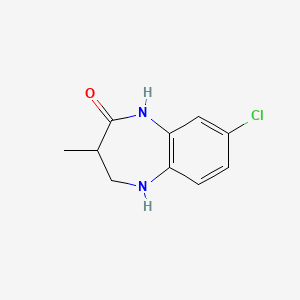
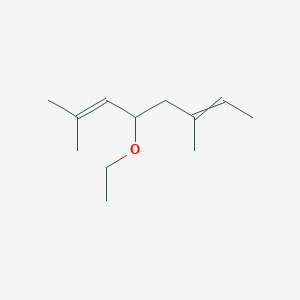
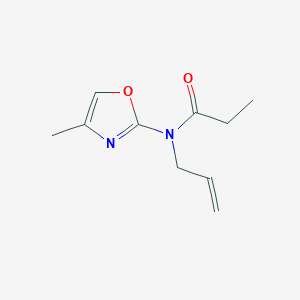
stannane](/img/structure/B14626925.png)
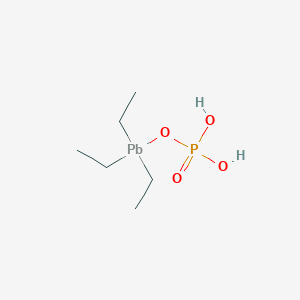
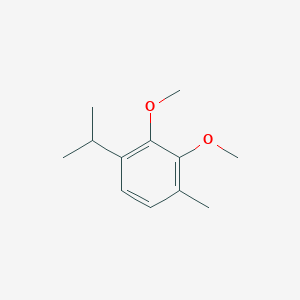
phosphaniumolate](/img/structure/B14626950.png)
